Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)
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Overview
Description
Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) is a complex organometallic compound with the molecular formula C95H64N8O4Zn2 and a molecular weight of 1512.37 g/mol . This compound is known for its application in the exciton chirality method, which is used for absolute configurational assignments of single stereogenic centers .
Preparation Methods
The synthesis of Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) involves the reaction of 1,5-bis(4-carboxyphenyl)pentane with 10,15,20-triphenylporphyrin-5-yl zinc(II) benzoate under specific conditions . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the product . Industrial production methods are not widely documented, but laboratory synthesis involves high-purity reagents and precise reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) involves its interaction with molecular targets through coordination chemistry . The zinc centers play a crucial role in binding to specific ligands, facilitating various chemical transformations . The pathways involved include coordination to nitrogen and oxygen atoms in the ligands, leading to changes in the electronic structure and reactivity of the compound .
Comparison with Similar Compounds
Similar compounds to Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) include other porphyrin-based zinc complexes such as:
Tetraphenylporphyrin zinc(II): A simpler porphyrin complex with similar coordination chemistry but different structural properties.
Octaethylporphyrin zinc(II): Another porphyrin complex with ethyl groups instead of phenyl groups, leading to different reactivity and applications.
The uniqueness of Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II) lies in its specific structure, which provides distinct electronic and steric properties, making it suitable for specialized applications in chirality determination and advanced material development .
Properties
Molecular Formula |
C95H64N8O4Zn2 |
---|---|
Molecular Weight |
1512.3 g/mol |
IUPAC Name |
dizinc;5-[4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoyl]oxypentyl 4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoate |
InChI |
InChI=1S/C95H66N8O4.2Zn/c104-94(68-38-34-66(35-39-68)92-82-54-50-78(100-82)88(62-26-12-3-13-27-62)74-46-42-70(96-74)86(60-22-8-1-9-23-60)71-43-47-75(97-71)89(63-28-14-4-15-29-63)79-51-55-83(92)101-79)106-58-20-7-21-59-107-95(105)69-40-36-67(37-41-69)93-84-56-52-80(102-84)90(64-30-16-5-17-31-64)76-48-44-72(98-76)87(61-24-10-2-11-25-61)73-45-49-77(99-73)91(65-32-18-6-19-33-65)81-53-57-85(93)103-81;;/h1-6,8-19,22-57H,7,20-21,58-59H2,(H2-2,96,97,98,99,100,101,102,103,104,105);;/q-2;2*+2/p-2 |
InChI Key |
NBWTUFLOLJEGJZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)OCCCCCOC(=O)C9=CC=C(C=C9)C1=C2C=CC(=N2)C(=C2C=CC(=C(C5=NC(=C(C6=CC=C1[N-]6)C1=CC=CC=C1)C=C5)C1=CC=CC=C1)[N-]2)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)[N-]3.[Zn+2].[Zn+2] |
Origin of Product |
United States |
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